N-Benzyl Albuterol-d9
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Overview
Description
N-Benzyl Albuterol-d9: is a deuterated derivative of Albuterol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. The molecular formula of this compound is C₂₀H₁₈D₉NO₃, and it has a molecular weight of 338.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl Albuterol-d9 involves the incorporation of deuterium atoms into the Albuterol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes using deuterium oxide (D₂O) or deuterium gas. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl Albuterol-d9 can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Brominated derivatives.
Scientific Research Applications
N-Benzyl Albuterol-d9 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Albuterol. The incorporation of deuterium atoms allows researchers to trace the compound’s metabolic fate using techniques such as mass spectrometry. This compound is also used in the development of new bronchodilators and in studies related to drug metabolism and pharmacodynamics .
Mechanism of Action
N-Benzyl Albuterol-d9, like Albuterol, acts as a selective beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and bronchodilation. The deuterium atoms do not significantly alter the mechanism of action but can provide insights into the compound’s metabolic stability and pharmacokinetics .
Comparison with Similar Compounds
Albuterol: The non-deuterated form of N-Benzyl Albuterol-d9, widely used as a bronchodilator.
Levalbuterol: The R-enantiomer of Albuterol, known for its higher selectivity and fewer side effects.
Fenoterol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C20H27NO3 |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
NZBXAYHLQSMNQS-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
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